3-[1-(2-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
This compound features a benzimidazole core substituted with a 2-chlorobenzyl group at position 1 and methyl groups at positions 5 and 5. The pyridinone moiety at position 2 contributes to its hydrogen-bonding capacity.
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-13-10-18-19(11-14(13)2)25(12-15-6-3-4-8-17(15)22)20(24-18)16-7-5-9-23-21(16)26/h3-11H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUIPGXNZYFVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(2-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.
- Molecular Formula : C21H17Cl2N3
- Molecular Weight : 382.29 g/mol
- CAS Number : 344278-96-2
Antitumor Activity
Research indicates that benzimidazole derivatives, including the compound , exhibit significant antitumor properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
Case Study:
A study demonstrated that similar benzimidazole derivatives effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.95 µM to 3.3 µM, indicating potent cytotoxic effects against these cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT116 | 1.6 |
| Compound C | Huh-7 | 3.3 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Benzimidazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
In vitro studies have shown that certain derivatives can reduce the production of TNF-alpha and IL-6 in macrophage cell lines, suggesting their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains.
Case Study:
A recent study evaluated the antimicrobial efficacy of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to the one under review exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against these pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Substituents on the benzene ring significantly influence their potency and selectivity.
Key Observations:
- Chloro Substituent : The presence of chlorine enhances the compound's lipophilicity and bioavailability.
- Dimethyl Group : The dimethyl substitution at positions 5 and 6 is crucial for maintaining antitumor activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural variations among analogs include substitutions on the benzimidazole ring, benzyl group modifications, and pyridine/pyridinone differences. These alterations influence molecular weight, lipophilicity, and intermolecular interactions.
Table 1: Comparative Data of Structurally Related Compounds
*Estimated based on structural analogs.
Functional and Physicochemical Differences
Chlorine vs. Methyl Substitutions :
- The dichloro analog (Table 1, Row 2) exhibits higher molecular weight (404.68 g/mol) and lipophilicity compared to the target compound’s dimethyl substitution, which likely enhances aqueous solubility .
- Methyl groups (target compound) reduce electronegativity and may lower metabolic reactivity compared to chlorine .
- The 3,4-dichlorobenzyl group (Row 5) increases halogen bonding but may correlate with toxicity, as suggested by its discontinued status .
- Pyridinone vs. Pyridinyl Moieties: Pyridinone (target compound, Row 4) enables hydrogen bonding via its keto group, enhancing solubility and target interactions compared to pyridinyl derivatives (Rows 3, 5) .
Q & A
Q. What are the standard synthetic routes for preparing 3-[1-(2-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-chlorobenzyl chloride and a pre-formed benzimidazole-pyridinone precursor. Key steps include:
- Refluxing with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to facilitate alkylation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzimidazole to alkylating agent) and reaction time (12–24 hours) to minimize byproducts. Monitor progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Identify substituents (e.g., 2-chlorobenzyl protons at δ 4.8–5.2 ppm as a singlet; pyridinone C=O at ~165 ppm) .
- ESI-MS : Confirm molecular weight (expected [M+H]⁺ ~422 Da).
- IR : Detect carbonyl stretches (~1680 cm⁻¹ for pyridinone) and C-Cl bonds (~750 cm⁻¹) .
- TGA/DTA : Assess thermal stability (decomposition onset >250°C) .
Q. How can crystallinity and purity be validated during synthesis?
- Methodological Answer :
- X-ray crystallography : Use SHELX-2018 for structure solution and refinement. Collect data on a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Purity checks : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (deviation <0.3% for C, H, N) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular interactions?
- Methodological Answer : Analyze intermolecular interactions using graph-set analysis (e.g., Etter’s formalism):
- Identify D (onor) and A (cceptor) motifs (e.g., N–H···O or C–H···π interactions).
- Use Mercury 4.3 to visualize packing diagrams and calculate interaction energies (e.g., dimer stabilization via π-stacking) .
- Example: The 2-chlorobenzyl group may participate in halogen bonding (C–Cl···N), influencing crystal packing .
Q. What strategies resolve discrepancies between spectroscopic data and computational modeling results?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare bond lengths/angles with crystallographic data (tolerance: ±0.02 Å for bonds).
- NMR chemical shift prediction : Use Gaussian 16 with the GIAO method. Discrepancies >1 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR : Probe temperature-dependent spectra to detect rotamers (e.g., restricted rotation in the benzimidazole ring) .
Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with varying substituents (e.g., fluoro instead of chloro) and assess bioactivity.
- In vitro assays : Test against microbial targets (e.g., MIC values via broth microdilution). Correlate substituent electronegativity with activity .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., bacterial DNA gyrase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
